2-[Cyano(cyanomethyl)amino]acetonitrile
Description
2-[Cyano(cyanomethyl)amino]acetonitrile (CAS 628-87-5), also known as iminodiacetonitrile, is a nitrile-rich compound with the molecular formula C₄H₅N₃. Its structure consists of two cyanomethyl groups (-CH₂CN) attached to a central amino group, giving it unique reactivity in organic synthesis. This compound is primarily utilized as a precursor for pharmaceuticals, agrochemicals, and heterocyclic compounds due to its ability to participate in cyclization and nucleophilic substitution reactions .
Properties
IUPAC Name |
bis(cyanomethyl)cyanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-1-3-9(5-8)4-2-7/h3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAPDVQYEJVGNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)N(CC#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Cyano(cyanomethyl)amino]acetonitrile often begins with readily available starting materials such as cyanogen bromide and primary amines. A common preparation method involves the nucleophilic substitution of cyanogen bromide with an amine, followed by careful purification steps to isolate the desired compound.
Industrial Production Methods: On an industrial scale, the production of this compound typically involves optimizing reaction conditions to achieve high yield and purity. Techniques such as continuous flow reactors and advanced distillation methods may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-[Cyano(cyanomethyl)amino]acetonitrile undergoes a variety of chemical reactions, including nucleophilic substitution, condensation, and addition reactions. It is particularly susceptible to electrophilic attack due to the electron-withdrawing nature of its nitrile groups.
Common Reagents and Conditions: Reagents such as strong bases (e.g., sodium hydride) or acids (e.g., hydrochloric acid) are commonly used to facilitate reactions involving this compound. These reactions typically occur under controlled temperatures to ensure selective formation of the desired products.
Major Products Formed: Depending on the specific reaction conditions, this compound can form a variety of products, including imines, amides, and cyano-substituted derivatives. These products are often used as building blocks for further chemical transformations.
Scientific Research Applications
2-[Cyano(cyanomethyl)amino]acetonitrile finds extensive use in scientific research due to its versatility in synthesis. In chemistry, it serves as a key intermediate in the preparation of complex organic molecules. In biology, it is studied for its potential as a biochemical probe. In medicine, it plays a role in the development of novel therapeutic agents. Industrially, it is employed in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The primary mechanism by which 2-[Cyano(cyanomethyl)amino]acetonitrile exerts its effects involves the interaction of its nitrile groups with various molecular targets. These interactions can lead to the formation of reactive intermediates that participate in subsequent chemical reactions. The compound’s electron-deficient nature makes it highly reactive towards nucleophiles, enabling a wide range of chemical transformations.
Comparison with Similar Compounds
This compound
Aminoacetonitrile (AAN)
- Strecker Synthesis : Participates in prebiotic synthesis of glycine under astrophysical conditions .
- CO₂ Reactivity : Forms carbamates (e.g., NC-CH₂-NH-COO⁻) at 130–240 K, releasing CO₂ upon sublimation .
- Photostability : Resists vacuum UV radiation, acting as a glycine reservoir in interstellar ice .
2-(Methyleneamino)acetonitrile
Diethylaminoacetonitrile
Methylaminoacetonitrile Hydrochloride
Astrophysical and Prebiotic Relevance
- AAN dominates in astrochemical contexts, detected in SgrB2 molecular clouds and Titan’s atmosphere . Its formation via Strecker synthesis in icy grains (∼130 K) is well-documented .
Spectroscopic Properties
- AAN : Infrared (IR) νCN peak at 2253 cm⁻¹ ; weakened by H₂O interactions (shift to 2240 cm⁻¹ ) .
Q & A
Q. Can this compound be integrated into flow chemistry setups for scalable synthesis of nitrile-containing APIs?
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